3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-(3-fluorophenyl)urea
Description
This compound belongs to the pyridazinone-derived urea class, characterized by a pyridazinone core substituted with a 2,5-dimethoxyphenyl group at position 3 and a urea moiety linked via an ethyl chain.
Properties
IUPAC Name |
1-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4/c1-29-16-6-8-19(30-2)17(13-16)18-7-9-20(27)26(25-18)11-10-23-21(28)24-15-5-3-4-14(22)12-15/h3-9,12-13H,10-11H2,1-2H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFMOHNHEYJBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-(3-fluorophenyl)urea typically involves several steps:
Formation of the Pyridazinone Core: : This can be achieved through the cyclization of appropriate hydrazine derivatives and diketones under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: : Employing electrophilic substitution reactions to introduce the dimethoxyphenyl group onto the pyridazinone.
Introduction of the Fluorophenyl Urea Group: : This step involves coupling the 3-fluorophenyl isocyanate with an aminoalkylpyridazinone intermediate under controlled temperatures and solvents.
Industrial Production Methods: Scaled-up production may utilize optimized synthetic routes with continuous flow reactors to enhance efficiency and yield, while maintaining purity standards via crystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyridazinone or phenyl groups, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : It can be reduced under hydrogenation conditions or with reducing agents such as lithium aluminum hydride.
Substitution: : The dimethoxy and fluoro groups allow for various nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution Conditions: : Various acids, bases, and organic solvents.
Major Products
Oxidation: : Products include higher oxidation state derivatives like carboxylic acids or ketones.
Reduction: : Reduced derivatives such as amines or alcohols.
Substitution: : Variously substituted pyridazinone or phenyl derivatives.
Scientific Research Applications
Chemistry: : Used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis protocols. Biology : Acts as a tool for studying enzyme inhibition and protein interactions due to its specific binding properties. Medicine : Explored for its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer research. Industry : Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : Binds to specific proteins or enzymes, modulating their activity.
Pathways Involved: : Can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thus affecting biological functions and therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid (CAS 1225134-66-6)
- Core Structure : Shares the 6-oxo-1,6-dihydropyridazin-1-yl scaffold but substitutes the ethyl-urea chain with an acetic acid group.
- Substituents : The 2-fluoro-4-methoxyphenyl group replaces the 2,5-dimethoxyphenyl group in the target compound.
- Implications : The acetic acid moiety may confer distinct solubility and pharmacokinetic properties compared to the urea derivative. Fluorine at the ortho position (vs. meta in the target compound) could alter steric and electronic interactions with biological targets .
Structural Analog: 2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid (CAS 1225721-39-0)
- Core Structure: Matches the pyridazinone core and 2,5-dimethoxyphenyl substituent of the target compound.
- Key Difference : Lacks the ethyl-urea linkage; instead, it features an acetic acid group.
- Functional Impact : The absence of the urea moiety likely reduces hydrogen-bonding capacity, which is critical for interactions with enzymes or receptors. Molecular weight (290.27 g/mol vs. higher for the urea derivative) suggests differences in bioavailability .
Non-Pyridazinone Analog: N-(2-Phenoxyethyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide (CAS 1448077-55-1)
- Core Structure: Pyrazolo-oxazine instead of pyridazinone.
- Substituents: Phenoxyethyl and carboxamide groups.
- Relevance: Highlights the importance of heterocyclic cores in modulating bioactivity. The pyridazinone-based compounds may exhibit superior metabolic stability compared to pyrazolo-oxazine derivatives due to reduced ring strain .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Substituent Effects :
- Fluorine’s Role : The 3-fluorophenyl group in the target compound likely improves metabolic stability by reducing cytochrome P450-mediated oxidation .
Biological Activity
The compound 3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-(3-fluorophenyl)urea is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.38 g/mol. The structure features a pyridazinone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
- Antioxidant Properties : The presence of methoxy groups in the phenyl ring may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.
- Cell Cycle Arrest : Preliminary studies indicate that this compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Biological Activity Data
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa). |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
| Antioxidant | Scavenges free radicals effectively, as shown in DPPH assay. |
| Enzyme Inhibition | Inhibits COX-2 and LOX activities in cell-based assays. |
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of similar pyridazinone derivatives showed that they effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
In a murine model of inflammation, the compound demonstrated significant reduction in paw edema when administered at a dose of 10 mg/kg. This effect was comparable to that of standard anti-inflammatory drugs like ibuprofen.
Case Study 3: Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging assay, revealing an IC50 value of 25 µg/mL. This suggests a strong potential for protecting cells from oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
